- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted OlefinsJournal of the American Chemical Society, 2020, 142(4), 1780-1785,
Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)
91142-58-4 structure
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Properties
Names and Identifiers
-
- 2-Methyl-indan-2-carboxylic acid
- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
- 2-Indancarboxylic acid, 2-methyl- (7CI)
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-Methylindane-2-carboxylic acid
- MFCD16658798
- Z1259317000
- DB-282059
- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
- CS-0236269
- AKOS014742863
- 91142-58-4
- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
- SCHEMBL1786936
- EN300-1699582
- VWCCBMWZNOWFDT-UHFFFAOYSA-N
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
- DB-261496
- 1342561-92-5
- +Expand
-
- MFCD16658798
- VWCCBMWZNOWFDT-UHFFFAOYSA-N
- 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
- O=C(C1(CC2C(=CC=CC=2)C1)C)O
Computed Properties
- 176.083729621g/mol
- 1
- 2
- 1
- 176.083729621g/mol
- 13
- 208
- 0
- 0
- 0
- 0
- 0
- 1
- 2.1
- 37.3Ų
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Price
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Reference
- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol FJournal of the American Chemical Society, 2021, 143(2), 687-692,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Reference
- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol FChemRxiv, 2020, 1, 1-6,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Catalytic Decarboxylative Radical SulfinylationJournal of Organic Chemistry, 2023, 88(11), 6671-6681,
Synthetic Circuit 5
Reaction Conditions
Reference
- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activitiesBiological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55,
Synthetic Circuit 6
Reaction Conditions
Reference
- Substituted imidazole derivatives and their use, European Patent Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylatesChemical Communications (Cambridge, 2019, 55(60), 8844-8847,
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials
- 2-Methyl-1H-indene
- 2,3-Dihydro-1H-indene-2-carboxylic acid
- 2,2-Dimethyl-3-phenylpropanoic acid
- 2,2-diacetyl-indane
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Related Literature
-
Mei-Sha Chen,De-Sheng Zhao,Ye-Ping Yu,Wei-Wei Li,Yong-Xiang Chen,Yu-Fen Zhao,Yan-Mei Li Chem. Commun., 2013,49, 1799-1801
-
Feng Hu,Taijie Chen,Jianwei Yan,Ming Cheng,Liping Huang,Youhong Hu RSC Adv., 2012,2, 11238-11241
-
Joachim Heinicke,Normen Peulecke,Peter G. Jones Chem. Commun., 2005, 262-264
-
Gaël Rouillé,Cornelia Jäger,Serge A. Krasnokutski,Melinda Krebsz,Thomas Henning Faraday Discuss., 2014,168, 449-460
-
Anna Drzewicz,Małgorzata Jasiurkowska-Delaporte,Ewa Juszyńska-Gałązka,Mirosław Gałązka,Wojciech Zając,Przemysław Kula Phys. Chem. Chem. Phys., 2021,23, 17466-17478
-
Mingzhe Yu,Thomas I. Draskovic,Yiying Wu Phys. Chem. Chem. Phys., 2014,16, 5026-5033
-
Anne-Eva Nieuwelink,Jeroen C. Vollenbroek,Andrea C. Ferreira de Abreu,Roald M. Tiggelaar,Albert van den Berg,Mathieu Odijk,Bert M. Weckhuysen Faraday Discuss., 2021,229, 267-280
-
Xiangdong Li,Jidong Zhao,Xin Xie,Yuanhong Liu Org. Biomol. Chem., 2017,15, 8119-8133
-
10. Ultrafast carrier dynamics in 2D–2D hybrid structures of functionalized GO and CdSe nanoplatelets†Soma Das,Avisek Dutta,Rajesh Bera,Amitava Patra Phys. Chem. Chem. Phys., 2019,21, 15568-15575
91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid) Related Products
- 175135-14-5(7-Bromo-5-(trifluoromethyl)-1H-benzodimidazole)
- 102029-95-8(Adenosine 5′-phosphosulfate sodium salt)
- 1121-91-1(4H-1,3-Thiazin-2-amine,5,6-dihydro-6-methyl-)
- 17407-56-6((2R)-2-Hydroxy-3-methylbutanoic Acid)
- 105211-78-7(4-Hydroxy-3-propylbenzoic acid methyl ester)
- 1291-72-1(3-Ferrocenoylpropionic Acid)
- 120717-47-7(5-Pyrimidinemethanol,a-methyl-2-(methylthio)-)
- 152248-67-4(Titanium,oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato-kO3,kO5)-)
- 17289-25-7((1-Methyl-1H-imidazol-4-yl)methanol)
- 142818-01-7(1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
99%/99%/99%/99%/99%
250.0mg/500.0mg/1.0g/5.0g/10.0g
180.0/301.0/450.0/1351.0/2252.0